molecular formula C20H25Cl2N3O4S B2662941 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1184979-74-5

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2662941
CAS No.: 1184979-74-5
M. Wt: 474.4
InChI Key: GYJLMFOFGJTDSX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro group and a piperazine ring, which is further functionalized with a methoxyphenylsulfonyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

    Alkylation: The intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.

    Amidation: The resulting product undergoes amidation with 3-chlorobenzoyl chloride to form the final benzamide structure.

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with various substituents replacing the chloro group.

    Oxidation: Hydroxylated or demethylated products.

    Reduction: Reduced forms of the methoxy group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is used to study the interactions of sulfonyl-containing compounds with biological macromolecules. It can act as a probe to investigate enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and solubility properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Similar structure but lacks the sulfonyl group, affecting its biological activity.

    3-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Similar but without the sulfonyl group, leading to different chemical properties and reactivity.

    N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-chlorobenzamide: Similar but with different positioning of the methoxy and chloro groups, affecting its interaction with biological targets.

Uniqueness

The presence of the sulfonyl group in 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride provides unique chemical and biological properties. This group enhances its ability to form strong interactions with biological molecules, potentially leading to higher efficacy as a therapeutic agent.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLMFOFGJTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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